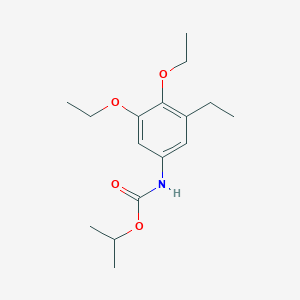
Phosphonofluoridic acid, diethyl-, 2-(phenylmethoxy)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonofluoridic acid, diethyl-, 2-(phenylmethoxy)ethyl ester is an organophosphorus compound It is characterized by the presence of a phosphonofluoridic acid group, diethyl ester, and a 2-(phenylmethoxy)ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonofluoridic acid, diethyl-, 2-(phenylmethoxy)ethyl ester typically involves the reaction of diethyl phosphite with 2-(phenylmethoxy)ethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonofluoridic acid, diethyl-, 2-(phenylmethoxy)ethyl ester can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phosphonofluoridic acid, diethyl-, 2-(phenylmethoxy)ethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate esters.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Comparación Con Compuestos Similares
Similar Compounds
Phosphonofluoridic acid, diethyl ester: Lacks the 2-(phenylmethoxy)ethyl group, making it less versatile in certain applications.
Phosphonofluoridic acid, dimethyl-, 2-(phenylmethoxy)ethyl ester: Similar structure but with dimethyl ester groups instead of diethyl, which may affect its reactivity and solubility.
Phosphonofluoridic acid, diethyl-, 2-(methoxy)ethyl ester: Similar structure but with a methoxy group instead of phenylmethoxy, which may influence its chemical properties and applications.
Uniqueness
Phosphonofluoridic acid, diethyl-, 2-(phenylmethoxy)ethyl ester is unique due to the presence of both diethyl and 2-(phenylmethoxy)ethyl ester groups. This combination imparts distinct chemical properties, making it suitable for specific applications in organic synthesis, biochemical research, and industrial processes.
Propiedades
| 85473-40-1 | |
Fórmula molecular |
C13H21FNO3P |
Peso molecular |
289.28 g/mol |
Nombre IUPAC |
N-ethyl-N-[fluoro(2-phenylmethoxyethoxy)phosphoryl]ethanamine |
InChI |
InChI=1S/C13H21FNO3P/c1-3-15(4-2)19(14,16)18-11-10-17-12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3 |
Clave InChI |
IDIVHWNOOBBXOV-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)P(=O)(OCCOCC1=CC=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]pentanamide](/img/structure/B14420119.png)






